N-(3-Amino-4-chlorophenyl)isonicotinamide
Overview
Description
Scientific Research Applications
Chlorophenyl Compounds in Scientific Research
Chlorophenyl compounds, characterized by the presence of a chlorine atom attached to a benzene ring, have been extensively studied in various scientific contexts due to their diverse biological and chemical properties. These compounds find applications in the development of pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Research
Chlorophenyl derivatives, including isonicotinamide analogs, have been investigated for their therapeutic potential. For instance, N-Benzyl-3-[(Chlorophenyl)amino]propanamides demonstrate significant anticonvulsant activity, indicating their potential as treatments for epilepsy (Idris, Ayeni, & Sallau, 2011). Similarly, compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one have been discovered as nonpeptidic agonists of the urotensin-II receptor, useful as pharmacological research tools and potential drug leads (Croston et al., 2002).
Agrochemical Research
Chlorophenyl compounds are active in the development of herbicides and pesticides. Their mechanisms of action, environmental fate, and safety profiles are areas of significant scientific investigation. For example, the study on the toxicity and mutagenicity of 2,4-D herbicide, a chlorophenyl derivative, explores its environmental impact and regulatory considerations (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety and Hazards
N-(3-Amino-4-chlorophenyl)isonicotinamide should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire. It should be handled under inert gas and protected from moisture. The container should be kept tightly closed and stored in a cool place .
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDFJEXWQOMIRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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